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Introduction

T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed
on T cells and Natural Killer (NK) cells that plays a crucial role in regulating immune responses.
[1][2] Upon binding to its primary ligand, CD155 (also known as Poliovirus Receptor or PVR),
which is often expressed on antigen-presenting cells and various tumor cells, TIGIT transmits
inhibitory signals that suppress T cell activation, proliferation, and cytokine production.[1][3]
TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155,
thereby dampening the activating signals crucial for an effective anti-tumor immune response.
[1][3][4] Understanding the precise mechanisms of TIGIT-mediated immune suppression is a
key area of research in immuno-oncology. This application note provides a detailed protocol for
utilizing CRISPR-Cas9 technology to knockout the TIGIT gene in Jurkat T cells, a widely used
model for studying T cell signaling, and subsequently analyzing the functional consequences of
this knockout.

TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a multi-faceted signaling cascade. Upon
engagement with CD155, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in
TIGIT's cytoplasmic tail become phosphorylated. This leads to the recruitment of SHP-1 and
SHP-2 phosphatases, which in turn dephosphorylate key components of the T cell receptor
(TCR) signaling pathway, such as ZAP70 and PLCy, ultimately attenuating T cell activation.
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Caption: TIGIT signaling pathway in a T cell.
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Experimental Workflow

The overall workflow involves the generation of TIGIT knockout Jurkat cells using CRISPR-
Cas9, followed by functional assays to assess the impact on T cell activation.
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Caption: Experimental workflow for TIGIT knockout and functional analysis.
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Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TIGIT in
Jurkat Cells

This protocol is adapted for the Neon® Transfection System.[5]

Materials:

Jurkat E6-1 cells (ATCC® TIB-152™)

e RPMI-1640 medium with 10% FBS, 2 mM L-glutamine

o DPBS (without Ca2* and Mg2*)

e Alt-R® S.p. Cas9 Nuclease 3NLS protein

o Custom synthesized sgRNA targeting an early exon of the human TIGIT gene
e Neon® Transfection System and 10 pL Kit

e 96-well and 24-well culture plates

Procedure:

e Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium, splitting them every 2-3
days to maintain a density between 2x10° and 1.5x10° cells/mL. Use cells with a low
passage number (<20) for optimal transfection efficiency.[5]

e sgRNA and RNP Preparation:
o Resuspend lyophilized sgRNA in TE buffer to a concentration of 100 yuM.

o Prepare Ribonucleoprotein (RNP) complexes by combining Cas9 protein and sgRNA. A
1:1.2 molar ratio of Cas9 to sgRNA is recommended.[6]

o Incubate the RNP mixture at room temperature for 10-15 minutes to allow complex
formation.
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» Electroporation:

(¢]

Harvest Jurkat cells by centrifugation at 100-200 x g for 5 minutes.

o Wash the cell pellet once with DPBS.

o Resuspend the cells in Resuspension Buffer R to a final concentration of 5x107 cells/mL.
o Mix 10 pL of the cell suspension with the prepared RNP complex.

o Aspirate the cell-RNP mixture into a 10 pL Neon® tip.

o Electroporate the cells using the optimized parameters for Jurkat cells (e.g., 1600 volts, 10
ms pulse width, 3 pulses).[6]

o Immediately transfer the electroporated cells into a well of a 24-well plate containing 500
uL of pre-warmed complete medium without antibiotics.

» Post-Electroporation and Knockout Validation:

[e]

Culture the cells for 48-72 hours.

o Assess knockout efficiency at the pool level using a T7 Endonuclease | (T7EI) assay or by
sequencing the target locus.

o Perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate
monoclonal populations.

o Expand the clones and validate the TIGIT knockout by Sanger sequencing and by flow
cytometry using an anti-TIGIT antibody to confirm the absence of protein expression.

Protocol 2: Jurkat Cell Proliferation Assay (WST-1)

Materials:
o Wild-type (WT) and TIGIT KO Jurkat cells

e 96-well flat-bottom culture plates
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Complete RPMI-1640 medium

PMA (Phorbol 12-myristate 13-acetate) and lonomycin

WST-1 reagent

Microplate reader (450 nm absorbance)

Procedure:

Cell Seeding: Seed 1x10* WT and TIGIT KO Jurkat cells per well in 100 uL of complete
medium in a 96-well plate. Include wells with medium only as a background control.

Stimulation: Add stimulants to the appropriate wells. A common stimulation cocktail for Jurkat
cells is PMA (50 ng/mL) and lonomycin (1 pg/mL).[7] Include unstimulated controls for both
WT and KO cells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO: incubator.
WST-1 Addition: Add 10 pL of WST-1 reagent to each well.[8]

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time
depends on the metabolic activity of the cells and should be optimized.

Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm
using a microplate reader. A reference wavelength between 630-690 nm can be used to
subtract background.[8][9]

Analysis: Subtract the background absorbance (medium only) from all readings. Compare
the absorbance values of stimulated TIGIT KO cells to stimulated WT cells.

Protocol 3: IL-2 Production Measurement by ELISA

Materials:

WT and TIGIT KO Jurkat cells

24-well culture plates
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e PMA and lonomycin
e Human IL-2 ELISA kit
e Microplate reader
Procedure:

e Cell Seeding and Stimulation: Seed 5x10°> WT and TIGIT KO Jurkat cells per well in 1 mL of
complete medium in a 24-well plate.

» Stimulation: Stimulate the cells with PMA (50 ng/mL) and lonomycin (1 pg/mL) for 24 hours
at 37°C.[7] Collect unstimulated controls.

o Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the
supernatant from each well without disturbing the cell pellet.

e ELISA: Perform the IL-2 ELISA on the collected supernatants according to the
manufacturer's instructions. This typically involves adding the supernatant to an antibody-
coated plate, followed by incubation with a detection antibody and substrate.

o Measurement and Analysis: Read the absorbance on a microplate reader at the specified
wavelength. Calculate the concentration of IL-2 in each sample using a standard curve
generated from recombinant IL-2. Compare the IL-2 concentration in the supernatant of
stimulated TIGIT KO cells to that of stimulated WT cells.

Data Presentation

The following tables represent expected outcomes from the functional assays, demonstrating
the inhibitory role of TIGIT.

Table 1: Effect of TIGIT Knockout on Jurkat Cell Proliferation
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% Proliferation
Absorbance

Cell Line Condition (relative to WT
(450nm) = SD

Stimulated)

Wild-Type Jurkat Unstimulated 0.25+0.03 16.7%
Stimulated

1.50+0.12 100%
(PMA/Iono)
TIGIT KO Jurkat Unstimulated 0.26 £ 0.04 17.3%
Stimulated

2.15+0.18 143.3%
(PMA/Iono)

Table 2: Effect of TIGIT Knockout on IL-2 Production

) . IL-2 Concentration Fold Change vs.
Cell Line Condition

(pg/mL) = SD WT Stimulated

Wild-Type Jurkat Unstimulated <10
Stimulated

850 + 75 1.0
(PMA/lono)
TIGIT KO Jurkat Unstimulated <10
Stimulated

1450 £ 110 1.7
(PMA/Iono)

Note: The data presented in these tables are illustrative and based on the known inhibitory
function of TIGIT. Actual results may vary depending on experimental conditions.

A study on Jurkat cells expressing TIGIT showed that co-culture with cells expressing the TIGIT
ligand CD155 resulted in a significant reduction in IL-2 release (approximately 37% of the
control).[10] This inhibitory effect could be rescued by using an antagonistic anti-TIGIT
antibody.[10] These findings support the expected outcome that a TIGIT knockout would lead to
increased IL-2 production upon stimulation.

Conclusion
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The protocols outlined in this application note provide a robust framework for generating TIGIT
knockout Jurkat cells and assessing the functional consequences. By removing the inhibitory
signals mediated by TIGIT, a significant increase in T cell proliferation and IL-2 production is
anticipated upon stimulation. This experimental model is a valuable tool for dissecting the
TIGIT signaling pathway and for screening potential therapeutic agents that aim to block this
critical immune checkpoint.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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